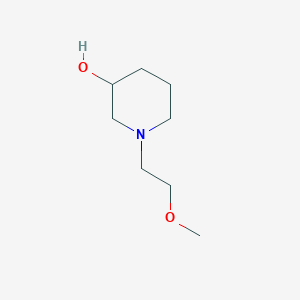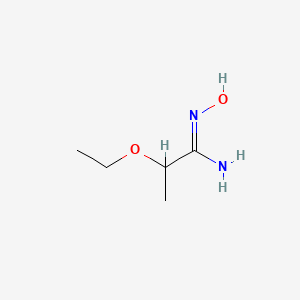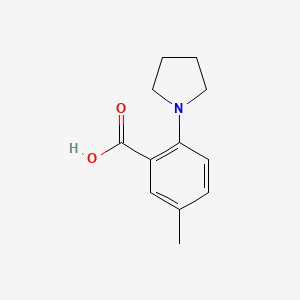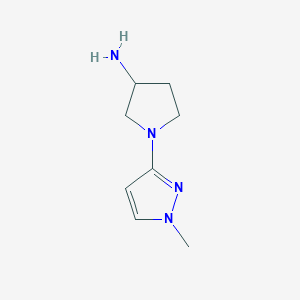
N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide: has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit significant activity against a variety of bacterial strains. The compound’s structure allows for interaction with bacterial cell components, leading to the inhibition of cell growth or cell death .
Antifungal Applications
Similar to its antibacterial properties, this compound also shows promise in antifungal applications. Its efficacy against fungi like Candida albicans and Aspergillus niger has been explored, providing a potential pathway for the development of new antifungal medications .
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammation. Research indicates that compounds like N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide can be effective in reducing inflammation markers in various models .
Analgesic Effects
Thiazoles have been reported to possess analgesic effects, which could be harnessed in pain management therapies. The structural attributes of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide contribute to its interaction with pain receptors, potentially leading to the development of new analgesics .
Antitumor and Cytotoxic Activity
Research into the antitumor and cytotoxic activity of thiazole derivatives has shown promising resultsN,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide may inhibit the growth of tumor cells, offering a pathway for cancer treatment research .
Neuroprotective Effects
The neuroprotective effects of thiazole compounds are of great interest in the treatment of neurodegenerative diseases. Studies suggest that thiazole derivatives can play a role in protecting neuronal cells from damage .
Antiviral Potential
Thiazole derivatives have been explored for their antiviral properties, with some compounds showing activity against HIV. The potential for N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide to act as an antiviral agent is an area of ongoing research .
Chemical Synthesis Accelerator
In the field of chemical synthesis, N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide can be used as a catalyst or accelerator for various reactions. Its chemical structure makes it suitable for facilitating certain types of chemical bonds .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, certain thiazole derivatives have demonstrated potent antitumor effects, inducing apoptosis and causing cell cycle arrests in cancer cell lines .
properties
IUPAC Name |
N,4,5-trimethyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.BrH/c1-4-5(2)9-6(7-3)8-4;/h1-3H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJYYLGALCQFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)




![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)

![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)

![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)


![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)
